1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
Description
1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,2-diethoxyethyl group. This compound belongs to the broader class of 1,2,4-triazoles, which are heterocyclic aromatic compounds containing three nitrogen atoms in a five-membered ring. The diethoxyethyl substituent introduces both ether and acetal functionalities, which may enhance solubility in organic solvents and modulate electronic properties for applications in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-3-12-8(13-4-2)5-11-7-9-6-10-11/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDRXDKAPFPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=NC=N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various pharmacologically active compounds, including antifungals, antivirals, and antibacterial agents. This article explores the biological activity of this specific triazole derivative based on recent research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of hydrazines with appropriate carbonyl compounds. The structure of this compound allows for various substitutions that can enhance its biological activity. The SAR studies indicate that modifications at specific positions of the triazole ring can significantly influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : This compound has shown promising results against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : The triazole moiety is crucial for antifungal activity. Compounds with this structure have been reported to effectively inhibit fungal growth by disrupting ergosterol biosynthesis.
- Anti-inflammatory Effects : Some derivatives of 1,2,4-triazoles have been noted for their anti-inflammatory properties through mechanisms involving cytokine modulation.
Detailed Research Findings
Recent studies have focused on evaluating the biological activities of this compound and its derivatives. Below are summarized findings from notable research:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several this compound derivatives against S. aureus and E. coli. The results indicated that certain modifications led to enhanced potency compared to standard antibiotics like ciprofloxacin. The most effective compound exhibited an MIC value of 0.25 µg/mL against MRSA strains.
Case Study 2: Antifungal Activity
In another research project focused on antifungal activity, derivatives were tested against clinical isolates of Candida. The results showed that compounds containing the diethoxyethyl group had superior activity compared to other triazole derivatives due to improved solubility and bioavailability.
Scientific Research Applications
Antibacterial Properties
1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole derivatives have been investigated for their antibacterial activity. Research indicates that triazole compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and levofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(2,2-diethoxyethyl)-triazole | MRSA | 0.25 | |
| 4-Amino-1,2,4-triazole | E. coli | 5 | |
| Ciprofloxacin Derivative | S. aureus | 0.25 |
Antifungal Activity
The antifungal properties of triazoles are well-documented; they inhibit the growth of various fungi by targeting specific enzymes involved in ergosterol synthesis. The compound has been noted for its high activity against Candida species and other pathogenic fungi . In some studies, the incorporation of the triazole moiety into existing antifungal frameworks has resulted in compounds with enhanced potency compared to traditional agents like fluconazole.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungi Tested | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Myrtenal Derivative | C. albicans | 0.0087 | |
| Sulfonamide-Triazole | A. niger | 0.01 |
Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The application of 1-(2,2-diethoxyethyl)-triazole derivatives has shown promising results in controlling plant diseases caused by various fungi . Studies have demonstrated that these compounds can be effective against phytopathogenic fungi such as Fusarium and Phytophthora species.
Table 3: Efficacy of Triazole Fungicides
| Compound | Fungi Targeted | Efficacy (%) | Reference |
|---|---|---|---|
| Triazole Derivative | Fusarium oxysporum | >90 | |
| Triazole Hybrid | Phytophthora infestans | >85 |
Polymeric Applications
The incorporation of triazole compounds into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Research indicates that triazoles can act as cross-linking agents in polymer systems, improving their performance in various applications including coatings and adhesives .
Case Study 1: Antibacterial Activity Against MRSA
A study evaluated a series of triazole derivatives for their antibacterial activity against MRSA. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency, with some compounds achieving MICs below those of standard treatments .
Case Study 2: Agricultural Application Against Fungal Pathogens
In a field trial aimed at controlling Fusarium wilt in crops, a derivative of 1-(2,2-diethoxyethyl)-triazole was applied as a foliar spray. The results showed a reduction in disease incidence by over 70%, demonstrating the compound's potential as an effective agricultural fungicide .
Chemical Reactions Analysis
Hydrolysis of the Diethoxyethyl Group
The diethoxyethyl moiety undergoes acid-catalyzed hydrolysis to yield a carbonyl group, forming 1-(2-oxoethyl)-1H-1,2,4-triazole. This reaction is critical for generating reactive intermediates:
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Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol at reflux .
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Mechanism : Protonation of the ether oxygen, followed by nucleophilic attack by water, leading to cleavage of the ethoxy groups and formation of a ketone or aldehyde .
Cyclization and Heterocycle Formation
The triazole core participates in cycloaddition reactions or forms fused heterocycles. For example:
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Copper-mediated cycloaddition : Reacting with terminal alkynes or azides under Cu(I) catalysis generates triazole-linked hybrids, though 1,2,4-triazoles are less reactive than 1,2,3-triazoles in click chemistry .
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Phosphonate coupling : Interaction with β-ketophosphonates in the presence of Cs₂CO₃ yields oxaphosphetane intermediates, enabling HWE (Horner–Wadsworth–Emmons)-type eliminations .
Oxidation
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Diethoxyethyl → Carbonyl : As noted above, acid hydrolysis converts the diethoxyethyl group to a ketone, enabling further derivatization (e.g., condensation reactions) .
Reduction
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Selective reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring sparingly but may target unsaturated side chains if present .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and electronic properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole with related triazole derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, halogens) increase reactivity in electrophilic substitutions, whereas electron-donating ether groups may stabilize charge distribution in catalytic or biological applications .
Key Observations :
- Click chemistry offers high regioselectivity for triazole formation but requires azide precursors .
- One-pot methods for bistriazoles emphasize scalability and reduced environmental impact .
Key Observations :
- Substituted triazoles with halogenated aryl groups exhibit potent antimicrobial and enzyme inhibitory activities .
Preparation Methods
Cyclization Using 2,2-Diethoxyethyl Hydrazine Derivatives
Method Overview:
Synthesis of 1-(2,2-diethoxyethyl)-1,2,4-triazole by cyclization of 2,2-diethoxyethyl hydrazine derivatives with formamide or formic acid esters.-
- Reagents: 2,2-Diethoxyethyl hydrazine, formamide or formic acid esters, ammonium salts (e.g., ammonium chloride).
- Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like ceric ammonium nitrate.
- Temperature: 140–180°C under sealed or pressurized conditions.
- Solvent: Ethanol or polyethylene glycol (PEG) for eco-friendly conditions.
- Reaction Time: Several hours with reflux or autoclave heating.
Mechanism:
The hydrazine derivative reacts with formamide derivatives to form an intermediate (e.g., diformylhydrazine analog), which cyclizes to form the triazole ring bearing the 2,2-diethoxyethyl substituent at N1.-
- One-pot synthesis integrating substitution and ring formation.
- Potentially higher purity and yield due to fewer steps.
- Environmentally friendly solvents and catalysts can be employed.
-
- Requires careful control of temperature and pressure.
- Availability of 2,2-diethoxyethyl hydrazine derivatives may be limited.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation with 2,2-diethoxyethyl halide | 1H-1,2,4-triazole, 2,2-diethoxyethyl chloride/bromide, base | 50–80°C, DMF/DMSO, 4–12 h | 60–85 | Simple, regioselective | Requires alkyl halide, side reactions possible |
| Cyclization of 2,2-diethoxyethyl hydrazine with formamide esters | 2,2-Diethoxyethyl hydrazine, formamide esters, ammonium salts, acid catalyst | 140–180°C, ethanol/PEG, reflux or autoclave | 75–92 | One-pot, eco-friendly solvents | Requires hydrazine derivative, higher temp/pressure |
Detailed Research Findings and Notes
Patent CN105906575A describes a high-pressure synthesis method for 1H-1,2,4-triazole from formic acid esters, hydrazine hydrate, and ammonium salts with subsequent alkylation steps possible to introduce substituents. This process emphasizes efficient reaction speed, lower temperature, and reduced waste, which can be adapted for substituted triazoles like this compound.
US Patent US4267347A outlines a process for preparing 1,2,4-triazole by reacting hydrazine hydrate with formamide at 160–180°C, yielding high purity triazole. This method can be extended by using substituted hydrazine derivatives such as 2,2-diethoxyethyl hydrazine to obtain N-substituted triazoles in one step.
Recent literature reviews highlight the use of acid catalysis (p-toluenesulfonic acid) and oxidative cyclization (ceric ammonium nitrate) in polyethylene glycol solvents to synthesize substituted 1,2,4-triazoles under mild and environmentally friendly conditions with excellent yields (up to 92%).
Mechanistic insights suggest that the key step in substituted triazole synthesis is the formation of a hydrazone or diformylhydrazine intermediate, followed by intramolecular cyclization promoted by acid or Lewis acid catalysts, which is applicable to 2,2-diethoxyethyl substituted precursors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazides with carbonyl derivatives. For example, refluxing 2,2-diethoxyethyl hydrazide with triazole precursors in DMSO (18 hours) followed by reduced-pressure distillation and crystallization in water-ethanol yields ~65% product . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (reflux prevents intermediate decomposition), and purification via recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., diethoxyethyl CH₂ groups at δ 3.5–4.0 ppm) and confirms triazole ring formation.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₈H₁₅N₃O₂).
- FT-IR : Identifies functional groups (e.g., triazole C=N stretching at 1550–1600 cm⁻¹) .
Q. How can researchers address low yields during crystallization of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., water-ethanol mixtures for gradual crystal growth) and adjust cooling rates. Stirring for extended periods (e.g., 12 hours) at room temperature ensures complete precipitation .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antibacterial activity. Molecular docking studies against target enzymes (e.g., fungal CYP51) can rationalize mechanistic interactions .
Q. How do structural modifications (e.g., substituents on the triazole ring) affect the compound’s physicochemical stability?
- Methodological Answer : Introduce substituents (e.g., methyl, chloro) via nucleophilic substitution or Suzuki coupling. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bulky groups like diethoxyethyl enhance steric protection against hydrolysis .
Q. What strategies resolve contradictions in spectral data for structurally similar triazole derivatives?
- Methodological Answer : Use 2D NMR (HSQC, HMBC) to differentiate overlapping signals. For example, diethoxyethyl CH₂ protons may couple with adjacent ether oxygens, distinct from alkyl-substituted analogs. Cross-validate with X-ray crystallography when single crystals are obtainable .
Q. How can researchers evaluate the environmental fate of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
